
N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide, also known as BZT-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BZT-1 is a member of the benzothiazine family, which is a group of compounds that have been found to have various biological activities.
Mechanism of Action
N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide works by binding to the DAT protein and blocking its ability to transport dopamine. This results in an increase in the levels of dopamine in the brain, which can have various effects on the body. N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has been found to have a higher affinity for DAT than other drugs that are currently used to treat neurological disorders.
Biochemical and Physiological Effects
N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has been found to have various biochemical and physiological effects on the body. In animal studies, N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has been found to increase locomotor activity and produce rewarding effects. N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has also been found to have antidepressant effects and to increase the levels of serotonin in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide in lab experiments is its high affinity for DAT, which makes it a potent inhibitor of dopamine transport. However, one of the limitations of using N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is its potential for abuse due to its rewarding effects. Researchers must be careful when using N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide in lab experiments to ensure that it is not misused.
Future Directions
There are various future directions for research on N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide. One potential direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another potential direction is to investigate its potential as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to understand the long-term effects of N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide on the body and its potential for abuse.
Synthesis Methods
N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide can be synthesized through a multi-step process that involves the reaction of benzothiazine with various reagents. The most common method for synthesizing N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide involves the reaction of 2-aminothiophenol with 2-methylpropyl isocyanate to form the intermediate 2-methylpropyl 2-aminobenzothiazine-3-carboxylate. This intermediate is then converted to N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide through a series of reactions involving various reagents.
Scientific Research Applications
N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has been found to have potential applications in the field of neuroscience due to its ability to interact with the dopamine transporter (DAT). DAT is a protein that plays a crucial role in regulating the levels of dopamine in the brain. N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has been found to be a potent inhibitor of DAT, which makes it a potential candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(2-methylpropyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)6-14-13(17)9-3-4-11-10(5-9)15-12(16)7-18-11/h3-5,8H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKGPLAICQCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)SCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

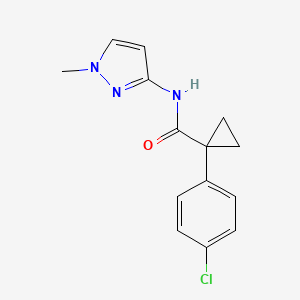





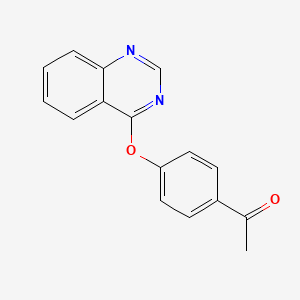
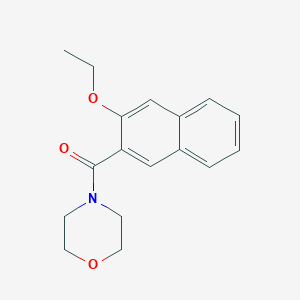



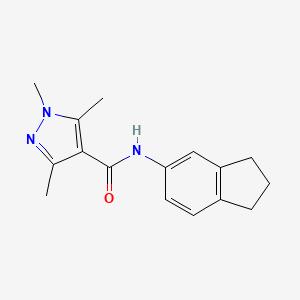
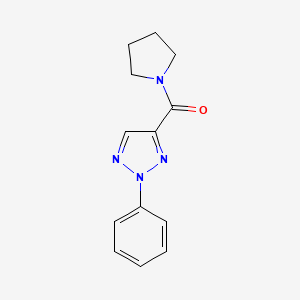
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)